molecular formula C11H17NO4 B2446892 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid CAS No. 183500-60-9

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid

Cat. No.: B2446892
CAS No.: 183500-60-9
M. Wt: 227.26
InChI Key: WMEYSZDBMIOXDV-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid is an organic compound with the molecular formula C₁₁H₁₇NO₄. It is a derivative of hexynoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with hex-4-ynoic acid.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid involves its reactivity due to the presence of the alkyne group and the Boc-protected amino group. The alkyne group can participate in cycloaddition reactions, while the Boc group can be removed under acidic conditions to reveal the free amino group, which can then engage in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxycarbonylamino)hex-5-ynoic acid: Similar structure but with the alkyne group at a different position.

    2-(Tert-butoxycarbonylamino)pent-4-ynoic acid: Similar structure but with a shorter carbon chain.

    2-(Tert-butoxycarbonylamino)hex-4-enoic acid: Similar structure but with an alkene group instead of an alkyne.

Uniqueness

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid is unique due to its specific positioning of the alkyne group and the Boc-protected amino group, which provides distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEYSZDBMIOXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183500-60-9
Record name 2-{[(tert-butoxy)carbonyl]amino}hex-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the product from Step C (ca. 51.8 mmol) in THF (100 mL) and water (20 mL) was added at 0° C. a solution of lithium hydroxide monohydrate (6.5 g, 155 mmol). The solution was stirred for 1 hour at 0° C., then warmed to room temperature. After 48 hours, the solution was concentrated in vacuo. The aqueous mixture was extracted with EtOAc, acidified at 0° C. with 10% aq. HCl soln., then extracted with three portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4), filtered, and concentrated in vacuo to provide the tilled product as an orange oil.
Quantity
51.8 mmol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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